molecular formula C15H20O3 B12543245 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-55-5

5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one

Cat. No.: B12543245
CAS No.: 652986-55-5
M. Wt: 248.32 g/mol
InChI Key: RWLVQBAULKVNGR-GICMACPYSA-N
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Description

5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one is an organic compound with a complex structure that includes a dioxane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one typically involves the formation of the dioxane ring followed by the introduction of the phenyl group. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the dioxane ring. The phenyl group can then be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one exerts its effects involves its interaction with specific molecular targets. The dioxane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxan-5-ol: Similar structure but with a hydroxyl group instead of a ketone.

    Oseltamivir: Contains a dioxane ring but has different functional groups and applications.

Uniqueness

This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields.

Properties

CAS No.

652986-55-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one

InChI

InChI=1S/C15H20O3/c1-12(16)6-5-9-15-17-11-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3/t14-,15?/m1/s1

InChI Key

RWLVQBAULKVNGR-GICMACPYSA-N

Isomeric SMILES

CC(=O)CCCC1OCC[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)CCCC1OCCC(O1)C2=CC=CC=C2

Origin of Product

United States

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